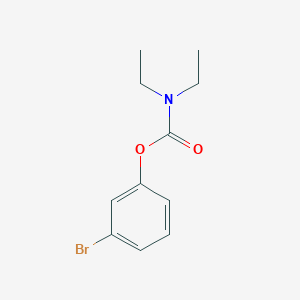![molecular formula C11H14N4S B3043480 4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine CAS No. 874781-96-1](/img/structure/B3043480.png)
4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine
Vue d'ensemble
Description
“4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine” is a heterocyclic compound with a diazepine ring and a thienopyrimidine ring in its structure. It is a derivative of pyrimidine, an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidines, including “4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine”, has been described in various studies. One effective method reported involves 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis
The molecular structure of “4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine” includes a diazepine ring and a thienopyrimidine ring. Pyrimidine derivatives, including this compound, are known to have diverse biological potential .Chemical Reactions Analysis
Pyrimidine derivatives, including “4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine”, have shown promising anticancer activity. These compounds exert their effects through different action mechanisms, one of which is inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .Physical And Chemical Properties Analysis
The molecular formula of “4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine” is C11H14N4S, and its molecular weight is 234.32 g/mol.Applications De Recherche Scientifique
Anticancer Properties
Thieno[3,2-d]pyrimidines exhibit promising anticancer potential. Researchers have explored their effects on various cancer cell lines, including lung, breast, and colon cancer. These compounds interfere with cell proliferation, induce apoptosis, and inhibit key enzymes involved in cancer progression. Notably, 4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine derivatives have demonstrated selective cytotoxicity against cancer cells, making them attractive candidates for further investigation .
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR plays a crucial role in cancer progression. Some thieno[3,2-d]pyrimidines, including our compound, have been studied as EGFR inhibitors. By binding to the active site of EGFR, they disrupt downstream signaling pathways, hindering tumor growth and metastasis .
Photovoltaic Applications
Thieno[3,2-d]pyrimidines have also found use in organic electronics. Their unique electronic properties make them suitable for organic photovoltaic devices. Researchers have explored their application as electron-accepting materials in solar cells, aiming for improved efficiency and stability.
These applications highlight the versatility and potential of 4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine derivatives in various scientific fields. Further research and development will undoubtedly uncover additional uses for this intriguing compound. 🌟
Mécanisme D'action
Target of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, have been reported to inhibit phosphatidylinositol-3-kinase (pi3k) and epidermal growth factor receptor (egfr) . These targets play crucial roles in cell proliferation and survival, making them important targets in cancer therapy.
Mode of Action
Thieno[3,2-d]pyrimidines are known to interact with their targets (like pi3k and egfr) by binding to the atp-binding pocket, thereby inhibiting the kinase activity . This inhibition disrupts the downstream signaling pathways, leading to reduced cell proliferation and survival.
Biochemical Pathways
The PI3K/Akt signaling pathway is one of the key pathways affected by thieno[3,2-d]pyrimidines . Inhibition of PI3K leads to a decrease in the production of PIP3, a critical secondary messenger. This results in the inactivation of Akt, a serine/threonine-specific protein kinase. Akt inactivation disrupts several downstream processes, including cell cycle progression, apoptosis, and cell migration.
Result of Action
The inhibition of pi3k and egfr by thieno[3,2-d]pyrimidines can lead to reduced cell proliferation and increased apoptosis . This makes them potential candidates for cancer therapy.
Orientations Futures
Future research could focus on further exploring the anticancer potential of “4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine” and its derivatives. Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propriétés
IUPAC Name |
4-(1,4-diazepan-1-yl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-3-12-4-6-15(5-1)10-9-2-7-16-11(9)14-8-13-10/h2,7-8,12H,1,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVSVRKWGWNXLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C3C=CSC3=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



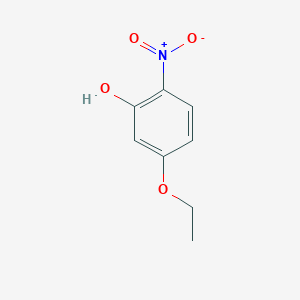
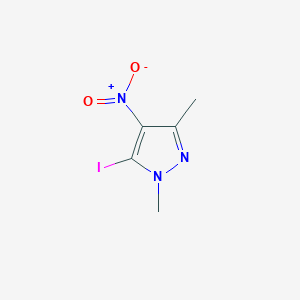

![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3043401.png)
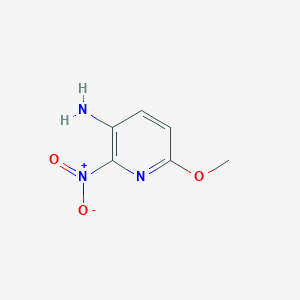
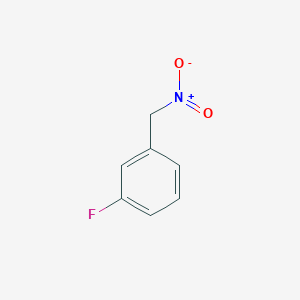
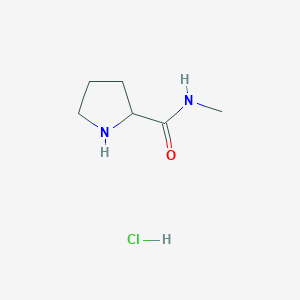
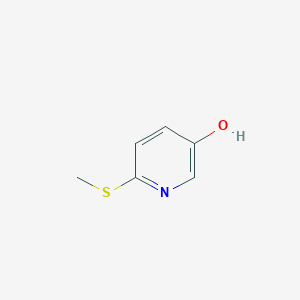
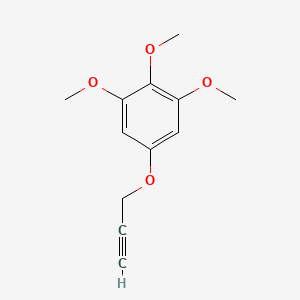
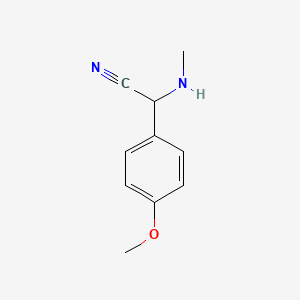
![1-[2-Amino-4-(trifluoromethyl)phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B3043413.png)


